Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Description
Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (molecular formula: C₁₁H₁₇F₂NO₄, molecular weight: 265.26 g/mol) is a bicyclic compound featuring a norbornane-like 4.1.0 ring system with a fused ether-oxygen (2-oxa) and tertiary amine (5-aza) moiety. Key structural attributes include:
- 7,7-Difluoro substitution on the bicyclic core, which enhances electronegativity and influences steric interactions.
- A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, commonly used in peptide synthesis to stabilize amines during reactions .
This compound is cataloged as a pharmaceutical building block, with applications in drug discovery for its rigid bicyclic framework and functional group versatility .
Properties
IUPAC Name |
tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(16)14-4-5-17-10(6-15)7(14)11(10,12)13/h7,15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIWQEMJPSRRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1C2(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of a suitable precursor, followed by fluorination and subsequent functional group modifications. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Large-scale reactions are conducted in specialized reactors, and purification processes are employed to achieve high purity levels. The use of continuous flow chemistry and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
General Reaction Trends
The compound’s reactivity is influenced by:
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Ester group : Susceptible to hydrolysis and nucleophilic substitution.
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Bicyclic system : Provides rigidity and directs site-specific reactions.
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Difluoro substituents : Enhance stability and lipophilicity, affecting reaction pathways.
Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.
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Conditions : Acidic (e.g., HCl in aqueous THF) or basic (e.g., LiOH in aqueous dioxane).
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Product : 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylic acid.
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Application : Facilitates further derivatization for medicinal chemistry.
Esterification
The hydroxymethyl group (-CH₂OH) can react with alcohols to form esters.
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Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysis (e.g., H₂SO₄).
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Product : Alkoxy derivatives (e.g., tert-butyl 7,7-difluoro-1-(methoxymethyl)-...carboxylate).
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Purpose : Modifies solubility and bioavailability for pharmaceutical applications.
Amidation
The carboxylic acid derivative (from hydrolysis) reacts with amines to form amides.
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Reagents : Amines (e.g., NH₃, RNH₂) with coupling agents (e.g., EDCl/HOBt).
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Product : Amide derivatives for target-specific binding in drug design.
Epoxide Ring Opening
If the compound contains an epoxide (as in related bicyclic systems), nucleophilic attack can occur.
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Reagents : Nucleophiles (e.g., Grignard reagents, amines).
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Product : Functionalized derivatives for expanding chemical diversity .
Structural Influences on Reactivity
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Stereochemistry : The bicyclic framework restricts conformational flexibility, directing reactions to specific sites.
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Fluorine Substituents : Stabilize intermediates and enhance regioselectivity in nucleophilic attacks.
Limitations and Challenges
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available precursors such as difluorinated ketones or aldehydes.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes that form the bicyclic structure.
- Purification : The final product is purified using techniques like chromatography to ensure high purity for further applications.
The compound exhibits notable biological activities that make it a candidate for various applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially useful in developing new antibiotics.
- Enzyme Inhibition : The structure suggests possible interactions with enzyme targets, which could lead to the development of inhibitors for specific biochemical pathways.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Drug Development : Its unique structural features allow for modifications that can enhance efficacy against various diseases.
- Cancer Research : Given its potential enzyme inhibitory properties, there is ongoing research into its role in cancer therapeutics.
- Neuropharmacology : The compound's interaction with neurotransmitter systems could provide insights into treatments for neurological disorders.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives of bicyclic compounds similar to this compound against common pathogens, demonstrating significant activity against Gram-positive bacteria.
Case Study 2: Enzyme Interaction
Research focused on the inhibition of specific kinases by similar bicyclic compounds showed promising results, indicating potential pathways for drug development targeting cancer cells.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between the target compound and analogous bicyclic derivatives:
Key Comparative Insights
Bicyclo Ring Systems: The 4.1.0 system (norbornane analog) in the target compound provides greater steric bulk and conformational rigidity compared to the 2.2.1 system (norbornene analog), which is smaller and more strained . Fluorine substitution at the 7,7-positions in the target compound is absent in 2.2.1 analogs, significantly altering electronic properties and lipophilicity .
Functional Group Impact: Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound increases hydrophilicity, whereas aminomethyl derivatives (e.g., ) are more reactive in amide bond formation . Boc Protection: All compounds listed utilize Boc groups for nitrogen protection, ensuring compatibility with standard deprotection strategies (e.g., TFA treatment) .
Synthetic Utility: Fluorinated analogs like the target compound may exhibit enhanced metabolic stability in drug candidates due to reduced oxidative metabolism . Non-fluorinated 2.2.1 systems (e.g., ) are often intermediates in iminosugar synthesis, leveraging their oxa-aza bicyclic cores for glycosidase inhibition .
Research and Commercial Relevance
- Crystallography : The 2.2.1 bicyclo compounds (e.g., ) have well-characterized crystal structures (space group P21, β = 100.013°), while data for the 4.1.0 system remains less explored .
- Commercial Availability : The target compound and its analogs are marketed by suppliers like Enamine Ltd and CymitQuimica as building blocks, with prices ranging from €47–€2,077 per gram depending on purity and scale .
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of this bicyclic compound be verified after synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of key functional groups (e.g., tert-butyl, hydroxymethyl, and difluoro groups). Compare chemical shifts with analogous bicyclic compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, where the tert-butyl group resonates at ~1.4 ppm () and ~80 ppm () .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
- HPLC with UV/Vis detection : Assess purity by monitoring elution profiles under gradient conditions (e.g., C18 column, acetonitrile/water mobile phase).
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Methodological Answer :
- Solubility : Prepare stock solutions in anhydrous DMSO or dichloromethane to avoid hydrolysis. If insoluble, use sonication at 37°C to enhance dissolution .
- Storage : Aliquot and store at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month). Avoid freeze-thaw cycles to preserve the hydroxymethyl and ester functionalities .
Q. How can X-ray crystallography be applied to resolve the stereochemistry of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from a solvent mixture (e.g., hexane/ethyl acetate) to obtain single crystals.
- Data Collection : Employ a diffractometer (e.g., Nonius Kappa CCD) with Mo-Kα radiation (λ = 0.71073 Å) and ω/φ scans. For example, analogous compounds crystallize in monoclinic systems (space group P2) with unit cell parameters a ≈ 6.07 Å, b ≈ 9.37 Å, c ≈ 9.30 Å, and β ≈ 100.01° .
- Refinement : Use SHELXL for structure solution and refinement, ensuring R-factors < 0.04. Validate bond angles and torsional conformations (e.g., O1–C5–N1 angle ≈ 124.7°) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the difluoro and hydroxymethyl groups in this bicyclic system?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic effects. The electron-withdrawing difluoro group may stabilize adjacent carbocations, while the hydroxymethyl group can participate in hydrogen bonding or nucleophilic substitution.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict regioselectivity in reactions like ester hydrolysis or fluorination .
Q. How should contradictory crystallographic data (e.g., bond lengths vs. NMR-derived conformations) be resolved?
- Methodological Answer :
- Cross-Validation : Compare X-ray-derived bond lengths (e.g., C–O ≈ 1.43 Å, C–N ≈ 1.47 Å) with NMR-derived coupling constants () to assess conformational flexibility .
- Twinned Crystals : Use SHELXD to deconvolute overlapping reflections in cases of pseudosymmetry or twinning, common in bicyclic systems with small unit cells .
Q. What strategies optimize the synthesis yield of this compound under steric hindrance from the tert-butyl group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
